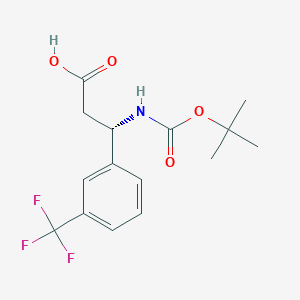

Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid

説明

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS: 500770-78-5, molecular formula: C₁₅H₁₈F₃NO₄) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-(trifluoromethyl)phenyl substituent at the β-carbon of the propanoic acid backbone . The (S)-stereochemistry at the α-carbon and the electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring render this compound a valuable intermediate in medicinal chemistry, particularly for peptide synthesis and protease inhibitor development. Its structural complexity and functional groups contribute to its role in modulating pharmacokinetic properties such as lipophilicity and metabolic stability.

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKLBXIBSSZUID-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426706 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-78-5 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and tert-butoxycarbonyl chloride.

Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated purification systems, and large-scale synthesis protocols.

化学反応の分析

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

Substitution Reactions: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the phenyl ring.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or trifluoroacetic acid, typically used at room temperature.

Substitution Reactions: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for electrophilic aromatic substitution.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

Hydrolysis: The major product is (S)-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

Substitution Reactions: Products vary depending on the substituent introduced to the phenyl ring.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

科学的研究の応用

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, while the Boc group provides steric protection during reactions.

類似化合物との比較

Structural Analogs and Substituent Effects

The compound’s closest structural analogs differ primarily in the substituents on the phenyl ring and stereochemistry. Key analogs identified in the literature include:

Key Observations :

- Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group in the target compound increases lipophilicity compared to the -OCF₃ analog, which may enhance membrane permeability but reduce solubility .

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy analog (electron-donating) exhibits higher solubility in polar solvents than the target compound, whereas the -CF₃ group (electron-withdrawing) enhances resistance to oxidative metabolism .

- Hydrogen-Bonding Groups : The 3-carbamoyl analog (CAS: 943449-15-8) likely has improved aqueous solubility due to the -CONH₂ group but may suffer from reduced stability under acidic conditions .

Physicochemical Properties

| Property | Target Compound | 4-Methoxy Analog | 3-Carbamoyl Analog |

|---|---|---|---|

| Molecular Weight | 333.30 g/mol | 295.30 g/mol | 308.33 g/mol |

| LogP (Predicted) | ~2.8 (high lipophilicity) | ~1.9 | ~1.2 |

| Solubility | Low in water | Moderate in polar solvents | High in aqueous buffers |

| Thermal Stability | High (decomposes >200°C) | Moderate | Low (sensitive to hydrolysis) |

Data inferred from structural features and analogs in .

生物活性

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as a derivative of amino acids with a trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H18F3N O4

- Molar Mass : 333.30 g/mol

- CAS Number : 486460-00-8

- IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid

Biological Activity Overview

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which can significantly influence its biological activity. Compounds containing trifluoromethyl groups have been shown to exhibit various pharmacological properties, including:

- Inhibition of Enzymes : The presence of the trifluoromethyl group can improve binding affinity to specific enzymes, enhancing inhibition rates.

- Antitumor Activity : Some studies suggest that similar compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Certain derivatives have demonstrated protective effects against neurodegeneration by influencing neurotransmitter systems.

The biological activity of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is primarily attributed to:

- Targeting Specific Receptors : The compound may interact with receptors involved in metabolic pathways or neurotransmission.

- Modulation of Protein Interactions : By altering the conformation of target proteins, it can influence downstream signaling cascades.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the compound's effect on cell lines relevant to cancer research. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against certain cancer types.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor size compared to controls, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the molecular structure can significantly impact biological activity. For example:

- The introduction of different substituents on the phenyl ring alters binding affinity and selectivity for target enzymes.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased lipophilicity and enzyme binding |

| Tert-butoxycarbonyl Group | Enhanced stability and solubility |

Q & A

Q. What are the molecular structure and key identifiers of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid?

- Answer : The compound is a Boc-protected phenylalanine derivative with the IUPAC name (S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid . Key identifiers include:

Q. What are the primary synthetic routes for this compound?

- Answer : Synthesis typically involves:

- Boc Protection : Coupling tert-butoxycarbonyl (Boc) anhydride to the amino group of (S)-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid under basic conditions (e.g., NaHCO₃ in THF/water).

- Purification : Acid-base extraction (e.g., using HCl to protonate the carboxylic acid) followed by column chromatography or preparative HPLC to isolate the enantiomerically pure product .

Reaction optimization focuses on minimizing racemization, often achieved by maintaining low temperatures (0–5°C) and short reaction times .

Advanced Research Questions

Q. How can reaction conditions be optimized for Boc-group coupling to ensure high yield and enantiomeric purity?

- Answer : Key parameters include:

- Coupling Agents : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane (DCM) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Temperature Control : Reactions performed at 0–4°C reduce side reactions.

- Monitoring : TLC or LCMS tracks reaction progress, with quenching in citric acid to isolate the product .

Q. What analytical techniques validate the compound’s purity and structural integrity?

- Answer :

- HPLC : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) confirms enantiomeric purity (>99% ee) .

- NMR Spectroscopy : ¹H/¹³C NMR verifies regiochemistry (e.g., δ 1.4 ppm for Boc methyl groups, δ 7.5–7.8 ppm for trifluoromethylphenyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 334.12) .

Q. How does the trifluoromethyl group influence biological activity and target binding?

- Answer : The CF₃ group enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.5) .

- Electron-Withdrawing Effects : Stabilizes interactions with hydrophobic enzyme pockets (e.g., proteases or kinases).

- Metabolic Stability : Reduces oxidative degradation in vivo compared to non-fluorinated analogs .

Computational docking studies (e.g., AutoDock Vina) can model interactions with biological targets like viral proteases .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Answer :

- Racemization Risk : Elevated temperatures or prolonged reaction times promote racemization. Mitigate by using low-boiling solvents (e.g., DCM) and rapid workup .

- Purification : Preparative HPLC on chiral stationary phases (CSPs) ensures scalability but requires optimization of mobile phases (e.g., hexane/isopropanol gradients) .

- Crystallization : Recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

- Answer : Strategies include:

- Substituent Variation : Replace the trifluoromethyl group with -Cl, -OCH₃, or -NO₂ to modulate electronic effects .

- Backbone Modification : Introduce methyl groups at the α-position (e.g., 2,2-dimethylpropanoic acid) to study steric effects on target binding .

- Boc Replacement : Substitute Boc with alternative protecting groups (e.g., Fmoc or Cbz) to assess stability under biological conditions .

Biological assays (e.g., enzyme inhibition or cell viability) validate analog activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。